2-chloro-5-(5-{(Z)-[1-(3,5-dimethylphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoic acid
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Overview
Description
2-CHLORO-5-(5-{[(5Z)-1-(3,5-DIMETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with a unique structure that includes a chlorinated benzoic acid moiety, a furan ring, and a diazinane ring system
Preparation Methods
The synthesis of 2-CHLORO-5-(5-{[(5Z)-1-(3,5-DIMETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves multiple steps, typically starting with the preparation of the chlorinated benzoic acid derivative. The synthetic route may include:
Chlorination: Introduction of the chlorine atom into the benzoic acid ring.
Furan Ring Formation: Construction of the furan ring through cyclization reactions.
Diazinane Ring Formation: Formation of the diazinane ring system, often involving condensation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as catalytic processes and continuous flow reactors.
Chemical Reactions Analysis
2-CHLORO-5-(5-{[(5Z)-1-(3,5-DIMETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chlorine atom in the benzoic acid moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-(5-{[(5Z)-1-(3,5-DIMETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 2-CHLORO-5-(5-{[(5Z)-1-(3,5-DIMETHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID include other chlorinated benzoic acids and furan derivatives. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological effects.
Properties
Molecular Formula |
C24H17ClN2O6 |
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Molecular Weight |
464.9 g/mol |
IUPAC Name |
2-chloro-5-[5-[(Z)-[1-(3,5-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C24H17ClN2O6/c1-12-7-13(2)9-15(8-12)27-22(29)18(21(28)26-24(27)32)11-16-4-6-20(33-16)14-3-5-19(25)17(10-14)23(30)31/h3-11H,1-2H3,(H,30,31)(H,26,28,32)/b18-11- |
InChI Key |
KYDIALMWTSAEFZ-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/C(=O)NC2=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C(=O)NC2=O)C |
Origin of Product |
United States |
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